molecular formula C13H9Cl2N B15076442 N-(2,4-Dichlorobenzylidene)aniline CAS No. 5330-43-8

N-(2,4-Dichlorobenzylidene)aniline

Cat. No.: B15076442
CAS No.: 5330-43-8
M. Wt: 250.12 g/mol
InChI Key: SINQMFOWBAZMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorobenzylidene)aniline is an organic compound with the molecular formula C13H9Cl2N. It is a derivative of aniline, where the aniline nitrogen is bonded to a 2,4-dichlorobenzylidene group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-Dichlorobenzylidene)aniline can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

2,4-Dichlorobenzaldehyde+AnilineThis compound+Water\text{2,4-Dichlorobenzaldehyde} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} 2,4-Dichlorobenzaldehyde+Aniline→this compound+Water

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: N-(2,4-Dichlorobenzyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Dichlorobenzylidene)aniline has been studied for its applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorobenzylidene)aniline
  • 2-Chloro-N-(2,4-Dichlorobenzylidene)aniline
  • 2,4-Dichloro-N-(3,4-Dichlorobenzylidene)aniline

Uniqueness

N-(2,4-Dichlorobenzylidene)aniline is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.

Properties

CAS No.

5330-43-8

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H9Cl2N/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-9H

InChI Key

SINQMFOWBAZMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.